1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one, also known as a piperidine derivative, is a compound with potential applications in medicinal chemistry and pharmacology. This compound features a furan ring and a piperidine moiety, which contribute to its unique chemical properties and biological activities.
This compound can be synthesized from commercially available starting materials, including 5-methylfuran and piperidine, through various synthetic routes that involve alkylation and subsequent reactions to form the final product.
1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It is also categorized under heterocyclic compounds due to the furan and piperidine rings.
The synthesis of 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Optimization of reaction conditions may include adjusting solvent types, reaction temperatures, and catalyst selection for industrial-scale production. Continuous flow reactors may also be employed for efficiency in large-scale synthesis.
The molecular structure of 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one can be represented by its molecular formula with a molecular weight of 193.24 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | 1-(5-methylfuran-2-yl)-2-piperidin-2-ylethanone |
| InChI | InChI=1S/C11H15NO2/c1-8-4-5-11(14-8)10(13)7-9-3-2-6-12-9/h4-5,9,12H,2-3,6-7H2,1H3 |
| InChI Key | OPDAQZZQYHEQQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)CC2CCCN2 |
1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions:
Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on desired outcomes.
The mechanism of action for 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one include:
Due to its unique structure and properties, 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: